molecular formula C17H17N3O3S B2560196 N-(2-cyano-4,5-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea CAS No. 343374-97-0

N-(2-cyano-4,5-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea

Cat. No.: B2560196
CAS No.: 343374-97-0
M. Wt: 343.4
InChI Key: ZNXGSODWLRSTAP-UHFFFAOYSA-N
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Description

N-(2-cyano-4,5-dimethoxyphenyl)-N’-(2-methoxyphenyl)thiourea: is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyano-4,5-dimethoxyphenyl)-N’-(2-methoxyphenyl)thiourea typically involves the reaction of 2-cyano-4,5-dimethoxyaniline with 2-methoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 2-cyano-4,5-dimethoxyaniline in an appropriate solvent.
  • Add 2-methoxyphenyl isothiocyanate to the solution.
  • Heat the reaction mixture under reflux for several hours.
  • Cool the reaction mixture and isolate the product by filtration or crystallization.

Industrial Production Methods

In an industrial setting, the production of N-(2-cyano-4,5-dimethoxyphenyl)-N’-(2-methoxyphenyl)thiourea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyano-4,5-dimethoxyphenyl)-N’-(2-methoxyphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted thioureas with different functional groups.

Scientific Research Applications

N-(2-cyano-4,5-dimethoxyphenyl)-N’-(2-methoxyphenyl)thiourea has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.

    Biological Studies: Used as a probe to study enzyme inhibition and protein interactions.

    Material Science: Explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-cyano-4,5-dimethoxyphenyl)-N’-(2-methoxyphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and methoxy groups, along with the thiourea linkage, contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by forming stable complexes with the active site or by disrupting protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyano-4,5-dimethoxyphenyl)-N’-(4-methoxyphenyl)thiourea
  • N-(2-cyano-4,5-dimethoxyphenyl)-N’-(2-chlorophenyl)thiourea
  • N-(2-cyano-4,5-dimethoxyphenyl)-N’-(2-methylphenyl)thiourea

Uniqueness

N-(2-cyano-4,5-dimethoxyphenyl)-N’-(2-methoxyphenyl)thiourea is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and biological activities. The presence of both cyano and methoxy groups, along with the thiourea linkage, makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

1-(2-cyano-4,5-dimethoxyphenyl)-3-(2-methoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-21-14-7-5-4-6-12(14)19-17(24)20-13-9-16(23-3)15(22-2)8-11(13)10-18/h4-9H,1-3H3,(H2,19,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXGSODWLRSTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=S)NC2=CC(=C(C=C2C#N)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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